molecular formula C14H14N2O2S B185572 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine CAS No. 314284-67-8

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Cat. No.: B185572
CAS No.: 314284-67-8
M. Wt: 274.34 g/mol
InChI Key: XKBHHJLZPOQOFS-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is a chemical compound with a molecular formula of C14H14N2O2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine typically involves the sulfonylation of 2,3-dihydroindole followed by the introduction of a phenylamine group. One common method involves the reaction of 2,3-dihydroindole with a sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then reacted with aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylamine group.

Scientific Research Applications

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid
  • 3-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Uniqueness

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBHHJLZPOQOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341869
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204562
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314284-67-8
Record name 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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